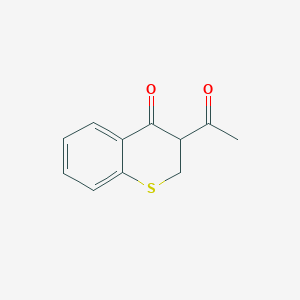

3-Acetyl-4-thiochromanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetyl-4-thiochromanone is a useful research compound. Its molecular formula is C11H10O2S and its molecular weight is 206.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

3-Acetyl-4-thiochromanone and its derivatives have been evaluated for their anticancer properties. Studies indicate that compounds containing the thiochromanone skeleton exhibit considerable cytotoxicity against various human tumor cell lines.

Case Studies

- Evaluation by National Cancer Institute : A series of thiochromanone derivatives were synthesized and tested against 60 human tumor cell lines. The results showed that many derivatives had higher anticancer activity compared to standard chemotherapeutics, indicating their potential as novel anticancer agents .

- Mechanistic Insights : The mechanism of action involves the inhibition of cell proliferation through the modulation of apoptotic pathways, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antibacterial and antifungal properties of this compound have also been investigated. Recent studies highlight its effectiveness against various pathogens.

Key Findings

- Antibacterial Activity : New derivatives containing a carboxamide moiety exhibited excellent antibacterial activity against strains such as Xanthomonas oryzae (Xoo) and Xanthomonas campestris (Xoc), with effective concentrations (EC50) lower than those of established antibiotics .

- Antifungal Activity : Some derivatives demonstrated moderate antifungal activities against Botrytis dothidea, showcasing their potential in agricultural applications as biopesticides .

Therapeutic Scaffolds

This compound serves as a valuable scaffold in drug design due to its structural versatility and biological activity.

Applications in Drug Development

- Neuroprotective Agents : Compounds derived from thiochromanones have been explored for their potential in treating neurodegenerative diseases by targeting specific neurochemical pathways, such as serotonin transporters and monoamine oxidase enzymes .

- Diagnostic Imaging : Certain thiochromanone derivatives have shown promise as diagnostic agents for Alzheimer’s disease, particularly in targeting beta-amyloid plaques, which are characteristic of the disease pathology .

Summary Table of Biological Activities

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The acetyl group at the 3-position enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, acetone, reflux | 3-Acetyl-4-(aryloxy)thiochromanone | 65–78% | |

| Acylation | AcCl, AlCl₃, CH₂Cl₂, 0–5°C | 3,4-Diacetylthiochromanone | 82% |

These reactions are critical for introducing aryl or alkyl groups, enabling structural diversification for biological activity optimization .

Cyclization Reactions

The thioketone moiety participates in cyclization to form fused heterocycles. Polyphosphoric acid (PPA) is commonly used as a cyclizing agent:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Acetyl-4-thiochromanone | PPA, 50–100°C, 3–4 h | Benzothiopyrano[3,4-b]pyridinone derivatives | 70% |

This method is employed to synthesize bioactive fused-ring systems with potential anticancer properties .

Condensation Reactions

The acetyl group enables Knoevenagel-type condensations with aldehydes:

These reactions yield α,β-unsaturated carbonyl derivatives, which are explored for MAO-B inhibition and antitumor activity .

Oxidation-Reduction Reactions

The thioketone group undergoes redox transformations:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation (H₂O₂) | AcOH, 60°C, 2 h | This compound sulfoxide | 95% | |

| Reduction (NaBH₄) | MeOH, 0°C, 1 h | 3-Acetyl-4-hydroxythiochroman | 68% |

Oxidation to sulfoxides/sulfones modulates electronic properties, while reduction generates intermediates for further functionalization.

Palladium-Catalyzed Coupling Reactions

The compound participates in asymmetric allenylic alkylation under Pd catalysis:

This method achieves high enantioselectivity (up to 99% ee) and diastereomeric ratios (up to 32:1), enabling access to chiral thiochromanone libraries .

Eigenschaften

Molekularformel |

C11H10O2S |

|---|---|

Molekulargewicht |

206.26 g/mol |

IUPAC-Name |

3-acetyl-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C11H10O2S/c1-7(12)9-6-14-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |

InChI-Schlüssel |

XNABHTZWXNWVRS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1CSC2=CC=CC=C2C1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.